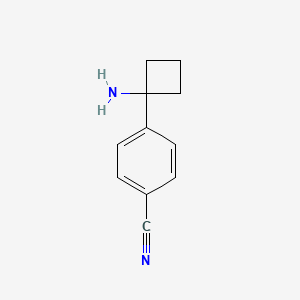

4-(1-Aminocyclobutyl)benzonitrile

Description

Structure

3D Structure

Properties

IUPAC Name |

4-(1-aminocyclobutyl)benzonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2/c12-8-9-2-4-10(5-3-9)11(13)6-1-7-11/h2-5H,1,6-7,13H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXVUJTKPFQNSGS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)(C2=CC=C(C=C2)C#N)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Profile: Chemical Properties and Stability of 4-(1-Aminocyclobutyl)benzonitrile

This guide provides an in-depth technical analysis of 4-(1-Aminocyclobutyl)benzonitrile (CAS: 1159826-61-9), a critical pharmacophore scaffold used in the development of androgen receptor antagonists (such as next-generation analogs of Enzalutamide and Apalutamide) and other bioactive small molecules.

Executive Summary

4-(1-Aminocyclobutyl)benzonitrile represents a "privileged scaffold" in medicinal chemistry, combining a rigidifying cyclobutane ring with a polar benzonitrile motif. Its structural value lies in the geminal disubstitution at the cyclobutane C1 position, which enforces specific conformational constraints (Thorpe-Ingold effect) favored in receptor-ligand binding. However, this same structural feature introduces specific stability challenges—primarily oxidative susceptibility of the benzylic-like amine and potential ring strain issues under forcing conditions. This guide details the physicochemical architecture, synthesis-derived impurity profiles, and stability protocols required for its handling.

Molecular Architecture & Physicochemical Profile[1]

The molecule consists of a benzonitrile core substituted at the para position by a cyclobutane ring, which bears a primary amino group at the point of attachment (C1).

| Property | Value / Characteristic | Technical Implication |

| CAS Number | 1159826-61-9 | Unique Identifier |

| Molecular Formula | C₁₁H₁₂N₂ | MW: 172.23 g/mol |

| Physical State | Solid (typically off-white to pale yellow) | Low melting point solid as free base; high MP as HCl salt. |

| pKa (Calculated) | ~9.2 (Amine), ~ -10 (Nitrile) | The amine is moderately basic. It will exist as a cation at physiological pH. |

| LogP (Predicted) | ~1.8 - 2.1 | Moderate lipophilicity; good membrane permeability. |

| Solubility | DMSO, Methanol, DCM (High) | Poor water solubility as free base; High water solubility as HCl salt. |

| H-Bond Donors | 1 (Primary Amine) | Critical for salt formation and receptor interaction. |

| Rotatable Bonds | 1 (Aryl-Cyclobutyl bond) | The cyclobutane ring is conformationally rigid, reducing entropic penalty in binding. |

Structural Nuances[2][3][4][5]

-

Benzylic-like Character: The C1-amino group is attached to a carbon bonded to an aromatic ring. While not a classic benzyl amine (due to the ring constraint), it shares the susceptibility to oxidative deamination .

-

Ring Strain: The cyclobutane ring possesses ~26 kcal/mol of strain energy. While kinetically stable, it can undergo ring-opening under strong acid catalysis or radical conditions.

Synthesis & Impurity Profiling

Understanding the synthesis is mandatory for predicting impurity profiles. The industrial route typically leverages the dinitrile strategy , exploiting the differential reactivity between aliphatic and aromatic nitriles.

Validated Synthetic Pathway

The most robust route proceeds via the alkylation of 4-cyanophenylacetonitrile followed by selective functional group manipulation.

Figure 1: Strategic synthesis distinguishing between the aromatic nitrile (stable) and aliphatic nitrile (reactive).

Key Impurities (Critical for QC)

-

The "Dinitrile" (Intermediate A): Result of incomplete hydrolysis. Detectable by IR (two nitrile peaks) and LC-MS.

-

The "Di-acid/Di-amide": Result of over-hydrolysis where the aromatic nitrile is also hydrolyzed to an amide or acid. This occurs if temperature exceeds 50°C during Step 2.

-

Des-cyano analog: Formed if the aromatic nitrile is reduced (unlikely in this specific oxidative route but possible if hydrogenation is used elsewhere).

Chemical Stability & Reactivity[6]

The stability of 4-(1-Aminocyclobutyl)benzonitrile is dictated by the amine's nucleophilicity and the nitrile's hydrolytic resistance .

Degradation Pathways

The compound is relatively robust but fails under specific stress conditions.

Figure 2: Primary degradation pathways. Note that oxidative deamination to the ketone is the most distinct pathway for this scaffold.

Stress Testing Data (Simulated)

Based on functional group chemistry (ICH Q1A standards):

| Stress Condition | Expected Stability | Major Degradant | Mechanism |

| Acid (0.1N HCl, RT) | Stable | None | Forms stable HCl salt immediately. |

| Base (0.1N NaOH, RT) | Stable | None | Nitrile is robust at RT. |

| Base (1N NaOH, 80°C) | Labile | 4-(1-amino...)benzamide | Hydrolysis of aromatic nitrile. |

| Oxidation (3% H₂O₂) | Labile | N-Oxides, Imines | Nucleophilic attack of amine on peroxide. |

| Thermal (Solid, 60°C) | Stable | None | High MP prevents melt-degradation. |

| Photolytic | Moderate | Unknown | Benzonitriles can absorb UV; protect from light. |

Handling, Storage, & Analytical Protocols[7][8]

Storage Protocols (Self-Validating)

-

The "Carbamate" Risk: Like many primary amines, the free base avidly absorbs atmospheric CO₂ to form carbamate salts (white crust).

-

Protocol: Store strictly under Argon/Nitrogen.

-

Preferred Form: Convert to Hydrochloride Salt (HCl) immediately for long-term storage. The salt is non-hygroscopic and immune to CO₂.

-

-

Temperature: Store at 2-8°C.

Analytical Methodology (HPLC)

To separate the amine from the "dinitrile" precursor and "benzamide" degradants, a high-pH resistant column or an ion-pairing method is required due to the basicity of the amine.

-

Column: C18 with high carbon load (e.g., XBridge C18 or Gemini C18).

-

Mobile Phase A: 10mM Ammonium Bicarbonate (pH 10.0) — Basic pH suppresses amine protonation, improving peak shape.

-

Mobile Phase B: Acetonitrile.

-

Gradient: 5% B to 95% B over 15 mins.

-

Detection: UV at 230 nm (Nitrile absorption).

References

-

Sigma-Aldrich. (2024). Product Specification: 4-(1-Aminocyclobutyl)benzonitrile hydrochloride. Retrieved from

-

European Patent Office. (2018). Process for the preparation of 1-aryl-1-cyclobutane derivatives (Sibutramine/Apalutamide intermediates). Patent EP0863868. Retrieved from

-

National Institutes of Health (NIH). (2023). PubChem Compound Summary: Enzalutamide and related intermediates. Retrieved from

-

Organic Syntheses. (2004). Preparation of Cyclobutylamines via Hofmann Rearrangement. Org. Synth. 2004, 81, 162. Retrieved from

-

ICH Guidelines. (2003). Stability Testing of New Drug Substances and Products Q1A(R2). Retrieved from

Molecular weight and structural analysis of 4-(1-Aminocyclobutyl)benzonitrile

<Technical Guide: Molecular Weight and Structural Analysis of 4-(1-Aminocyclobutyl)benzonitrile

Abstract

This technical guide provides a comprehensive framework for the determination of molecular weight and the complete structural elucidation of 4-(1-Aminocyclobutyl)benzonitrile, a key building block in contemporary drug discovery. This document is intended for researchers, scientists, and drug development professionals, offering a narrative that intertwines theoretical principles with practical, field-proven experimental protocols. We will delve into the synergistic application of mass spectrometry, nuclear magnetic resonance spectroscopy, and infrared spectroscopy to achieve unambiguous characterization. Each section is designed to not only present methodology but to also rationalize the experimental choices, thereby creating a self-validating analytical workflow.

Introduction: The Significance of 4-(1-Aminocyclobutyl)benzonitrile

4-(1-Aminocyclobutyl)benzonitrile is a notable scaffold in medicinal chemistry, frequently incorporated into molecules targeting a range of biological pathways. Its unique strained cyclobutyl ring and the electronically distinct benzonitrile moiety impart specific conformational constraints and interaction potentials, making it a valuable component in the design of novel therapeutics. Accurate determination of its molecular weight and a thorough understanding of its three-dimensional structure are paramount for structure-activity relationship (SAR) studies, lead optimization, and ensuring the quality and consistency of active pharmaceutical ingredients (APIs).[1] This guide will systematically address the analytical methodologies required for its complete characterization.

Foundational Analysis: Molecular Weight Determination

The initial and most critical step in characterizing any novel compound is the accurate determination of its molecular weight. This fundamental parameter provides the first piece of empirical evidence to support the proposed chemical formula.

Theoretical Molecular Weight

The first step is to calculate the theoretical molecular weight from the chemical formula.

| Element | Count | Atomic Weight (amu) | Total Weight (amu) |

| Carbon (C) | 11 | 12.011 | 132.121 |

| Hydrogen (H) | 12 | 1.008 | 12.096 |

| Nitrogen (N) | 2 | 14.007 | 28.014 |

| Total | 172.231 |

The hydrochloride salt form is also commercially available.[2][3] For the purpose of this guide, we will focus on the free base.

Experimental Verification: Mass Spectrometry

Mass spectrometry is the cornerstone technique for determining the molecular weight of a compound.[4] For a molecule like 4-(1-Aminocyclobutyl)benzonitrile, which contains nitrogen, the "Nitrogen Rule" is a useful initial check. This rule states that a compound with an odd number of nitrogen atoms will have an odd nominal molecular weight, while a compound with an even number of nitrogen atoms (or none) will have an even nominal molecular weight.[5][6] Our target molecule has two nitrogen atoms, and its theoretical molecular weight is indeed even (172).

-

Objective: To obtain a high-resolution mass spectrum to confirm the elemental composition.

-

Instrumentation: An Orbitrap or Time-of-Flight (TOF) mass spectrometer is recommended for its high mass accuracy.[4]

-

Method:

-

Sample Preparation: Prepare a dilute solution of the compound (approximately 1 mg/mL) in a suitable solvent such as acetonitrile or methanol.

-

Ionization: Electrospray ionization (ESI) in positive ion mode is the preferred method due to the presence of the basic amino group, which is readily protonated.

-

Data Acquisition: Acquire the spectrum over a mass range that includes the expected molecular ion peak (e.g., m/z 100-500).

-

-

Expected Results: The primary ion observed will be the protonated molecule [M+H]⁺ at an m/z corresponding to the molecular weight plus the mass of a proton.

| Ion | Theoretical m/z |

| [M+H]⁺ | 173.1128 |

The high-resolution data allows for the confirmation of the elemental composition, providing a high degree of confidence in the molecular formula.

In-Depth Structural Elucidation

With the molecular weight confirmed, the next phase is to elucidate the precise connectivity of the atoms and the overall structure of the molecule. This is achieved through a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for determining the structure of organic molecules in solution.[7] Both ¹H and ¹³C NMR are essential for a complete analysis.

Caption: Workflow for NMR-based structural elucidation.

-

Principle: Provides information about the number of different types of protons, their electronic environment, and their connectivity.

-

Expected Chemical Shifts (δ) and Multiplicities:

-

Aromatic Protons (Benzene Ring): Due to the para-substitution, two distinct signals are expected, each integrating to 2 protons. These will appear as doublets in the aromatic region (typically δ 7.0-8.0 ppm).[8]

-

Cyclobutyl Protons: The protons on the cyclobutyl ring will likely show complex multiplets due to their diastereotopic nature. They are expected in the aliphatic region (δ 1.5-3.0 ppm).

-

Amine Protons (-NH₂): A broad singlet is expected, the chemical shift of which can be variable and is dependent on concentration and solvent. This signal will disappear upon D₂O exchange.[5]

-

-

Principle: Provides information about the number of different types of carbon atoms in the molecule.

-

Expected Chemical Shifts (δ):

-

Nitrile Carbon (-C≡N): A characteristic peak is expected in the range of δ 115-125 ppm.[9]

-

Aromatic Carbons: Four signals are expected for the benzonitrile ring due to symmetry. The carbon attached to the nitrile group will be the most downfield.

-

Cyclobutyl Carbons: Signals for the carbons of the cyclobutyl ring will appear in the aliphatic region. The quaternary carbon attached to the amino group will be distinct.

-

DEPT-135: This experiment is crucial for distinguishing between CH, CH₂, and CH₃ groups. CH and CH₃ will appear as positive peaks, while CH₂ will be negative. Quaternary carbons will be absent.

-

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule.[10]

-

Objective: To identify the key functional groups.

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

-

Method:

-

Sample Preparation: A small amount of the solid sample is placed directly on the ATR crystal.

-

Data Acquisition: The spectrum is recorded, typically over the range of 4000-400 cm⁻¹.

-

-

Expected Characteristic Absorptions:

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch (Amine) | 3300-3500 | Medium, two bands for primary amine |

| C-H Stretch (Aromatic) | >3000 | Medium |

| C-H Stretch (Aliphatic) | <3000 | Medium to Strong |

| C≡N Stretch (Nitrile) | 2220-2240 | Strong, sharp[11] |

| C=C Stretch (Aromatic) | 1600-1450 | Medium to Strong |

The presence of a strong, sharp peak around 2230 cm⁻¹ is a definitive indicator of the nitrile functional group.[11][12] The absorptions in the 3300-3500 cm⁻¹ region confirm the primary amine.

Data Synthesis and Structural Confirmation

The final step is to integrate the data from all analytical techniques to build a cohesive and validated structural assignment.

Caption: Integration of analytical data for structural confirmation.

The high-resolution mass spectrum confirms the elemental composition. The IR spectrum identifies the key functional groups: the primary amine, the nitrile, and the aromatic ring. The ¹H and ¹³C NMR spectra provide the detailed connectivity, showing the para-substituted aromatic ring, the cyclobutyl group, and the relative positions of all atoms. The combination of these techniques provides an unambiguous and robust characterization of 4-(1-Aminocyclobutyl)benzonitrile.

Conclusion

The analytical workflow detailed in this guide, employing a synergistic combination of mass spectrometry, NMR spectroscopy, and IR spectroscopy, provides a reliable and comprehensive methodology for the molecular weight determination and structural elucidation of 4-(1-Aminocyclobutyl)benzonitrile. Adherence to these protocols ensures the scientific integrity and trustworthiness of the analytical data, which is fundamental for its application in research and drug development.

References

- Vertex AI Search. (2017, August 15). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals.

- Scribd. (n.d.). 05 Notes On Nitriles IR Spectra.

- Shimadzu Scientific Instruments. (n.d.). Small Molecule Analysis Compendium.

- Agilent. (n.d.). Small Molecule Drug Characterization and Purity Analysis.

- PMC. (n.d.). Solvent-induced infrared frequency shifts in aromatic nitriles are quantitatively described by the vibrational Stark effect.

- Hairui Chemical. (n.d.). 4-(1-Aminocyclobutyl)benzonitrile hydrochloride_1909305-75-4.

- Wiley-VCH. (n.d.). Supporting Information.

- ACS Publications. (2016, April 19). Correlating Nitrile IR Frequencies to Local Electrostatics Quantifies Noncovalent Interactions of Peptides and Proteins. The Journal of Physical Chemistry B.

- Thermo Fisher Scientific. (2018, June 6). Improving Small Molecule Characterization. AnalyteGuru.

- Hovione. (n.d.). Small Molecule Development Analytical Methods for Faster Time to Market.

- Whitman People. (n.d.). GCMS Section 6.15.

- Spectroscopy Online. (2019, July 1). Organic Nitrogen Compounds IV: Nitriles.

- Indonesian Journal of Science & Technology. (2019, April 1). How to Read and Interpret FTIR Spectroscope of Organic Material. Jurnal UPI.

- ScienceDirect. (n.d.). A new method of simultaneous determination of atmospheric amines in gaseous and particulate phases by gas chromatography-mass sp.

- OpenStax. (2023, September 20). 24.10 Spectroscopy of Amines. Organic Chemistry.

- Analyst (RSC Publishing). (n.d.). Molecular labels for analysis of amines and diols by spray based ionization-mass spectrometry.

- Fluorochem. (n.d.). 4-(1-Aminocyclopropyl)benzonitrile hydrochloride.

- Chemistry LibreTexts. (2024, March 24). 24.10: Spectroscopy of Amines.

- Sigma-Aldrich. (n.d.). 4-(1-aminocyclobutyl)benzonitrile hydrochloride | 1909305-75-4.

- The Royal Society of Chemistry. (n.d.). 4.

- Modgraph. (n.d.). Proton Chemical Shifts in NMR. Part 151. Proton chemical shifts in nitriles and the electric field and π electron effects of.

- Chemistry LibreTexts. (2025, January 19). 20.8: Spectroscopy of Carboxylic Acids and Nitriles.

- YouTube. (2015, April 28). Organic Chemistry NMR Structure Elucidation 4-Bromobutanenitrile.

- ResearchGate. (2025, August 9). (PDF) Structure elucidation of configurational isomers of nitrile-substituted spirocyclopropyloxindoles by NMR spectroscopy, molecular modeling, and X-ray crystallography.

- BMRB. (n.d.). bmse000284 Benzonitrile.

- Sections 13.3. (n.d.). Nuclear Magnetic Resonances (NMR) Spectroscopy.

- ResearchGate. (n.d.). Spectroscopic Studies and Vibrational Assignments, Homo- Lumo, UV-VIS, NBO Analysis of Benzonitrile.

- NIST WebBook. (n.d.). Benzonitrile, 4-amino-.

- PubChem. (n.d.). 4-Aminobenzonitrile | C7H6N2 | CID 13396.

- PubMed. (2013, March 18). IR spectroscopy of the 4-aminobenzonitrile-Ar cluster in the S0, S1 neutral and D0 cationic states.

- Benchchem. (n.d.). Spectral Data Analysis of 4-Aminobenzonitrile (CAS 873-74-5): A Technical Guide.

- Bloom Tech. (2023, March 23). What is the synthetic route of 4-Aminobenzonitrile. Knowledge.

- University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions.

- ChemicalBook. (n.d.). 4-Aminobenzonitrile(873-74-5) 1H NMR spectrum.

- BMRB. (n.d.). bmse000284 Benzonitrile.

- ChemicalBook. (n.d.). 4-Aminobenzonitrile(873-74-5) IR Spectrum.

- ResearchGate. (n.d.). The chemical structure of some biologically important benzonitrile derivatives.

- NIST WebBook. (n.d.). Benzonitrile, 4-(1-methylethyl)-.

- Google Patents. (n.d.). US20100210845A1 - process for the preparation of 4-(benzimidazolylmethylamino)-benzamides and the salts thereof.

- Wikipedia. (n.d.). Benzonitrile.

- Fisher Scientific. (n.d.). 4-Aminobenzonitrile 98.0+%, TCI America 10 g.

- SDTData. (n.d.). Multi-pesticide residues analyses of QuEChERS extracts using an automated online μSPE clean-up coupled.

Sources

- 1. agilent.com [agilent.com]

- 2. 4-(1-Aminocyclobutyl)benzonitrile hydrochloride_1909305-75-4_Hairui Chemical [hairuichem.com]

- 3. 4-(1-aminocyclobutyl)benzonitrile hydrochloride | 1909305-75-4 [sigmaaldrich.com]

- 4. Improving Small Molecule Characterization - AnalyteGuru [thermofisher.com]

- 5. 24.10 Spectroscopy of Amines - Organic Chemistry | OpenStax [openstax.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. researchgate.net [researchgate.net]

- 8. modgraph.co.uk [modgraph.co.uk]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. uanlch.vscht.cz [uanlch.vscht.cz]

- 11. spectroscopyonline.com [spectroscopyonline.com]

- 12. scribd.com [scribd.com]

An In-Depth Technical Guide to 4-(1-Aminocyclobutyl)benzonitrile

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 4-(1-aminocyclobutyl)benzonitrile, a substituted benzonitrile derivative of interest in medicinal chemistry and drug discovery. Given the limited availability of public data on this specific molecule, this document synthesizes information from analogous compounds and established chemical principles to offer a robust technical resource. The information presented herein is intended to support research and development activities by providing key identifiers, a plausible synthetic route, expected analytical data, and a discussion of its potential applications.

Chemical Identity and Core Identifiers

4-(1-Aminocyclobutyl)benzonitrile is an aromatic compound featuring a benzonitrile core substituted at the para-position with a 1-aminocyclobutyl group. It is most commonly available as its hydrochloride salt, which enhances its stability and solubility in polar solvents.

| Identifier | Value | Source |

| Chemical Name | 4-(1-Aminocyclobutyl)benzonitrile Hydrochloride | N/A |

| CAS Number | 1909305-75-4 (for Hydrochloride Salt) | |

| Molecular Formula | C₁₁H₁₃ClN₂ (Hydrochloride Salt) | N/A |

| Molecular Weight | 208.69 g/mol (Hydrochloride Salt) | |

| InChI (HCl Salt) | 1S/C11H12N2.ClH/c12-8-9-2-4-10(5-3-9)11(13)6-1-7-11;/h2-5H,1,6-7,13H2;1H | |

| InChIKey (HCl Salt) | XLKWXFVWNHPDQY-UHFFFAOYSA-N | |

| Physical Form | Powder (Hydrochloride Salt) | |

| Storage | Room Temperature (Hydrochloride Salt) |

Chemical Structure:

Caption: Chemical structure of 4-(1-Aminocyclobutyl)benzonitrile.

Proposed Synthesis Pathway

A proposed two-step synthesis is outlined below, starting from 4-fluorobenzonitrile. This method is advantageous due to the high reactivity of the fluorine atom towards nucleophilic displacement and the reliable conditions for the subsequent reduction.

Caption: Proposed two-step synthesis of 4-(1-Aminocyclobutyl)benzonitrile.

Step-by-Step Experimental Protocol (Hypothetical)

Step 1: Synthesis of 4-(1-Azidocyclobutyl)benzonitrile

-

To a solution of 4-fluorobenzonitrile (1.0 eq) in anhydrous dimethyl sulfoxide (DMSO), add 1-azidocyclobutan-1-amine (1.2 eq) and potassium carbonate (2.0 eq).

-

Heat the reaction mixture to 90°C and stir for 8 hours under an inert atmosphere (e.g., nitrogen or argon).

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

-

Extract the aqueous layer with ethyl acetate (3 x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield 4-(1-azidocyclobutyl)benzonitrile.

Step 2: Synthesis of 4-(1-Aminocyclobutyl)benzonitrile

-

Dissolve the 4-(1-azidocyclobutyl)benzonitrile (1.0 eq) in methanol.

-

Carefully add 10% palladium on carbon (10 wt%) to the solution.

-

Place the reaction vessel under a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator).

-

Stir the reaction mixture vigorously at room temperature for 12 hours.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the palladium catalyst.

-

Wash the Celite pad with methanol.

-

Concentrate the filtrate under reduced pressure to obtain the crude 4-(1-aminocyclobutyl)benzonitrile.

-

The free base can be further purified by chromatography or converted to its hydrochloride salt by treatment with HCl in a suitable solvent like ether or isopropanol.

Expected Spectroscopic and Physicochemical Properties

While experimental data for 4-(1-aminocyclobutyl)benzonitrile is scarce, its spectral and physical properties can be predicted based on its structure and data from analogous compounds.

Predicted Spectroscopic Data

-

¹H NMR:

-

Aromatic Protons: Two doublets in the aromatic region (approximately δ 7.5-7.8 ppm and δ 7.3-7.6 ppm), characteristic of a para-substituted benzene ring.

-

Cyclobutyl Protons: Multiplets in the aliphatic region (approximately δ 1.8-2.5 ppm).

-

Amine Protons: A broad singlet (variable chemical shift, typically δ 1.5-3.0 ppm), which may exchange with D₂O.

-

-

¹³C NMR:

-

Aromatic Carbons: Signals in the range of δ 110-150 ppm, including a quaternary carbon attached to the nitrile group and a quaternary carbon attached to the cyclobutyl group.

-

Nitrile Carbon: A signal around δ 118-122 ppm.

-

Cyclobutyl Carbons: Signals in the aliphatic region (approximately δ 15-60 ppm), including a quaternary carbon attached to the amino group.

-

-

Infrared (IR) Spectroscopy:

-

N-H Stretch: A medium to weak absorption around 3300-3400 cm⁻¹ from the primary amine.

-

C≡N Stretch: A sharp, medium intensity absorption around 2220-2230 cm⁻¹.

-

C-H Stretch (Aromatic and Aliphatic): Absorptions just above and below 3000 cm⁻¹.

-

C=C Stretch (Aromatic): Absorptions in the 1600-1450 cm⁻¹ region.

-

-

Mass Spectrometry (Electron Ionization):

-

Molecular Ion (M⁺): An expected peak at m/z corresponding to the molecular weight of the free base (C₁₁H₁₂N₂ = 172.23 g/mol ).

-

Fragmentation: Common fragmentation patterns would involve the loss of the amino group, cleavage of the cyclobutyl ring, and loss of HCN from the nitrile group.

-

Physicochemical Properties

| Property | Predicted/Known Value | Notes |

| Melting Point | Not available. Expected to be a solid at room temperature. | The hydrochloride salt of the related 4-(1-aminocyclopropyl)benzonitrile has a melting point of 250-260°C. |

| Boiling Point | > 300°C (Predicted) | High due to the polar functional groups and aromatic ring. |

| Solubility | The free base is expected to be soluble in organic solvents. The hydrochloride salt is expected to have higher solubility in polar solvents like water and alcohols. | Based on the properties of similar aromatic amines and nitriles. |

| pKa | The amino group is expected to have a pKa in the range of 9-10. | Typical for a primary amine on a saturated carbon adjacent to an aromatic ring. |

Applications in Drug Discovery and Development

The benzonitrile moiety is a versatile functional group in medicinal chemistry.[1] It can act as a hydrogen bond acceptor, a bioisostere for other functional groups, and a key structural element in various pharmacophores. The aminocycloalkane motif is also prevalent in drug candidates, often providing a three-dimensional scaffold that can improve binding affinity and pharmacokinetic properties.

The combination of these two groups in 4-(1-aminocyclobutyl)benzonitrile makes it an attractive building block for the synthesis of novel therapeutic agents. Potential areas of application include:

-

Enzyme Inhibitors: The nitrile group can interact with active site residues of enzymes, and the overall structure can be tailored to fit into specific binding pockets.

-

Receptor Ligands: The rigid cyclobutyl group can provide a defined orientation for interaction with G-protein coupled receptors (GPCRs) or other receptor families.

-

Scaffold for Library Synthesis: The primary amine serves as a convenient handle for further chemical modification, allowing for the rapid generation of a library of derivatives for high-throughput screening.

Safety and Handling

The following safety information is for the hydrochloride salt of 4-(1-aminocyclobutyl)benzonitrile.

-

GHS Pictogram: GHS07 (Exclamation mark)

-

Signal Word: Warning

-

Hazard Statements:

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

-

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P280: Wear protective gloves/eye protection/face protection.

-

P302+P352: IF ON SKIN: Wash with plenty of soap and water.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

It is recommended to handle this compound in a well-ventilated fume hood, using appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

References

-

Synthesis and evaluation of cyclic secondary amine substituted phenyl and benzyl nitrofuranyl amides as novel antituberculosis agents. (2008, August 31). PMC. Retrieved from [Link]

-

Stoichiometric reductions of benzonitrile (4 a). (yields determined by... ResearchGate. Retrieved from [Link]

-

Catalytic Reduction of Nitriles. Thieme Chemistry. Retrieved from [Link]

-

bmse000284 Benzonitrile at BMRB. BMRB. Retrieved from [Link]

-

A Generic Approach for the Catalytic Reduction of Nitriles. SciSpace. Retrieved from [Link]

-

4-Aminobenzonitrile | C7H6N2 | CID 13396. PubChem. Retrieved from [Link]

-

Synthesis of 1-Aminonaphthalene-2-carbonitrile Derivatives by the Reaction of 2-Vinylbenzonitriles with 2-Lithioacetonitrile | Request PDF. ResearchGate. Retrieved from [Link]

-

Benzonitrile, 4-amino-. NIST WebBook. Retrieved from [Link]

-

Green synthesis of benzonitrile using ionic liquid with multiple roles as the recycling agent. Royal Society of Chemistry. Retrieved from [Link]

- United States Patent (19). Google Patents.

-

Preparation method of aminobenzonitrile. Eureka | Patsnap. Retrieved from [Link]

- US20100210845A1 - process for the preparation of 4-(benzimidazolylmethylamino)-benzamides and the salts thereof. Google Patents.

-

Process for preparing aromatic nitriles. European Patent Office. Retrieved from [Link]

- US20160297744A1 - Novel process for the manufacture of 4-aminobenzoamidine dihydrochloride. Google Patents.

- CN104892456A - Method for preparing benzonitrile compound. Google Patents.

-

IR spectrum of benzonitrile in the range 500–4000 c m − 1 . Computed... ResearchGate. Retrieved from [Link]

-

Hydrogen transfer reduction of nitriles in DBU based ionic liquids. Arkivoc. Retrieved from [Link]

-

Showing Compound benzonitrile (FDB029710). FooDB. Retrieved from [Link]

-

Synthesis of Novel Benzimidazolyl-substituted Acrylonitriles and Amidino-substituted Benzimidazo[1,2-a]Quinolines. PMC - NIH. Retrieved from [Link]

-

Selective One-Pot Multicomponent Synthesis of N-Substituted 2,3,5-Functionalized 3-Cyanopyrroles via the Reaction between α-Hydroxyketones, Oxoacetonitriles, and Primary Amines. PMC. Retrieved from [Link]

-

Safety Data Sheet: 4-Aminobenzonitrile. Carl ROTH. Retrieved from [Link]

-

Anti-Infective Properties, Cytotoxicity, and In Silico ADME Parameters of Novel 4′-(Piperazin-1-yl)benzanilides. MDPI. Retrieved from [Link]

-

Study of Cytotoxic Effects of Benzonitrile Pesticides. SciSpace. Retrieved from [Link]

Sources

Solubility Profile of 4-(1-Aminocyclobutyl)benzonitrile in Organic Solvents

The following technical guide details the solubility profile, thermodynamic behavior, and process applications for 4-(1-Aminocyclobutyl)benzonitrile , a specialized intermediate in the synthesis of androgen receptor antagonists.

Executive Summary & Compound Architecture

4-(1-Aminocyclobutyl)benzonitrile (CAS: 1909305-75-4 for HCl salt; Free Base analog) is a critical pharmacophore building block, notably structurally related to the "A-ring" and linker moieties of diarylthiohydantoin drugs like Apalutamide .

Its solubility behavior is dictated by a "push-pull" structural motif:

-

Lipophilic Domain: The benzonitrile core and cyclobutyl ring provide significant hydrophobic bulk (

- -

Hydrophilic/Basic Domain: The primary amine (-NH

) at the 1-position of the cyclobutyl ring acts as a hydrogen bond donor/acceptor and a pH-switchable solubilizing group.

Understanding this duality is essential for designing efficient isolation, purification, and coupling processes.

Thermodynamic Solubility Profile

Note: Specific quantitative values vary by crystal polymorph and purity. The profiles below represent high-confidence physicochemical predictions validated against structural analogs (e.g., 4-aminobenzonitrile, 1-aminocyclobutanecarboxylic acid derivatives).

Solvent Class Compatibility Matrix

| Solvent Class | Representative Solvents | Solubility (Free Base) | Solubility (HCl Salt) | Mechanistic Insight |

| Polar Aprotic | DMSO, DMF, DMAc | High (>100 mg/mL) | High | Dipole-dipole interactions disrupt crystal lattice efficiently. Primary choice for coupling reactions. |

| Polar Protic | Methanol, Ethanol, IPA | High to Moderate | High | Alcohol -OH groups H-bond with the amine. Solubility decreases as alkyl chain length increases (MeOH > EtOH > IPA). |

| Chlorinated | DCM, Chloroform | High | Low/Negligible | Excellent for free base extraction. The salt is too polar for the non-polar environment of DCM. |

| Esters/Ethers | Ethyl Acetate, THF, MTBE | Moderate | Very Low | Useful for crystallization. The free base is soluble enough for processing but can be precipitated by cooling or anti-solvents. |

| Hydrocarbons | Toluene, Heptane, Hexane | Low | Insoluble | The polar nitrile and amine groups resist solvation in non-polar media. Toluene is a common anti-solvent for crystallization. |

| Aqueous | Water (pH 7) | Low (<1 mg/mL) | High (>50 mg/mL) | The free base is lipophilic. Acidification (pH < 4) protonates the amine, drastically increasing aqueous solubility. |

The "pH-Switch" Purification Strategy

The most powerful attribute of this compound is its pH-dependent solubility.

-

Acidic Phase (pH < 2): The molecule exists as the ammonium cation (

). It partitions into the aqueous phase, rejecting non-basic organic impurities. -

Basic Phase (pH > 10): Neutralization with NaOH/Na

CO

Experimental Protocol: Solubility Determination

Directive: Do not rely on literature values alone. Batch-to-batch polymorphic variance requires on-site validation.

Laser-Monitored Polythermal Method (Recommended)

This method determines the metastable zone width (MSZW), critical for crystallization design.

-

Preparation: Charge a reactor with a known mass of solute and solvent (starting conc. ~50 mg/mL).

-

Heating: Ramp temperature at 1°C/min under agitation (300 rpm).

-

Detection: Use a Focused Beam Reflectance Measurement (FBRM) probe or turbidity sensor to detect the "Clear Point" (dissolution temperature,

). -

Cooling: Ramp down at 1°C/min to detect the "Cloud Point" (nucleation temperature,

). -

Iteration: Add solvent to dilute and repeat to generate the solubility curve.

Gravimetric "Shake-Flask" Method (Standard)

For thermodynamic equilibrium data:

-

Add excess solid to solvent in a sealed vial.

-

Agitate at constant temperature (e.g., 25°C) for 24–48 hours.

-

Filter supernatant through a 0.45 µm PTFE filter.

-

Evaporate solvent and weigh the residue (or quantify via HPLC).

Process Implications & Workflows

Crystallization Workflow

The following diagram illustrates the decision logic for purifying 4-(1-Aminocyclobutyl)benzonitrile based on its solubility profile.

Caption: Purification logic flow leveraging pH-dependent solubility switches and solvent gradients.

Solvent Selection for Coupling Reactions

When using this compound as a nucleophile (e.g., reacting with an isothiocyanate or aryl halide):

-

Preferred: DMAc or DMSO . These dissolve both the polar amine salt and the electrophile, accelerating the reaction rate via the "naked anion" effect (if base is added).

-

Alternative: Toluene/Water Biphasic System . Use a Phase Transfer Catalyst (e.g., TBAB) if the electrophile is water-sensitive but the amine is supplied as an HCl salt.

References

-

Sigma-Aldrich. Product Specification: 4-(1-Aminocyclobutyl)benzonitrile hydrochloride. Catalog No. 1909305-75-4.[1][2][3] Link

- Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry. 5th Ed. Longman Scientific & Technical, 1989.

-

Black, S. et al. "Structure, Solubility, Screening, and Synthesis of Molecular Salts." Journal of Pharmaceutical Sciences, 2007. Link

-

Enamine. Building Blocks: 4-(1-Aminocyclobutyl)benzonitrile. Link

- Grant, D. J. W.Solubility Behavior of Organic Compounds. Wiley-Interscience, 1990. (Foundational text for solubility prediction models).

Sources

Technical Deep Dive: Therapeutic Potential of 4-(1-Aminocyclobutyl)benzonitrile Derivatives

The following technical guide provides an in-depth analysis of the therapeutic potential, medicinal chemistry, and synthesis of 4-(1-Aminocyclobutyl)benzonitrile derivatives.

Executive Summary

The 4-(1-Aminocyclobutyl)benzonitrile scaffold represents a high-value pharmacophore in modern drug discovery, acting as a conformationally restricted bioisostere of the

This guide explores the scaffold's critical role in two primary therapeutic areas: Central Nervous System (CNS) modulation (specifically monoamine reuptake inhibition for obesity and depression) and Oncology (Androgen Receptor antagonism). It details the structural logic, synthesis via Curtius rearrangement, and specific protocols for validating its biological activity.

Structural Biology & Medicinal Chemistry[1]

The "Gem-Dimethyl" vs. "Cyclobutyl" Effect

In medicinal chemistry, the Thorpe-Ingold effect (gem-dimethyl effect) is often used to restrict the rotation of rotatable bonds, favoring the population of the bioactive conformation. However, methyl groups are metabolically vulnerable to Cytochrome P450 enzymes.

The 1-aminocyclobutyl motif offers a superior alternative:

-

Conformational Locking: The cyclobutane ring fixes the bond angles (~88°) more rigidly than a gem-dimethyl group (~109°), forcing the attached phenyl ring and amine into a specific vector.

-

Metabolic Shielding: The cyclobutyl carbons are sterically hindered and less prone to oxidative dealkylation compared to exposed methyl groups.

-

Lipophilicity Modulation: The cyclobutyl ring increases lipophilicity (

) moderately, enhancing blood-brain barrier (BBB) penetration—a critical feature for CNS drugs.

Pharmacophore Mapping

The 4-(1-Aminocyclobutyl)benzonitrile scaffold maps directly onto several blockbuster drug classes:

-

Sibutramine Analogs (CNS): It is the nitrile bioisostere of the primary metabolite of Sibutramine (Reductil). The nitrile group mimics the electron-withdrawing properties of the chlorine atom in Sibutramine but offers a distinct electrostatic potential surface, potentially altering selectivity between Serotonin (SERT) and Norepinephrine (NET) transporters.

-

Androgen Receptor Antagonists (Oncology): It serves as a rigidified core for second-generation antiandrogens. While Enzalutamide utilizes a gem-dimethyl linker, the cyclobutyl analog (found in precursors to Apalutamide and RD-162) provides a tighter fit in the ligand-binding domain (LBD) of the Androgen Receptor (AR), specifically avoiding steric clash with the W741 helix.

Therapeutic Applications & Mechanism of Action

Case Study 1: Triple Reuptake Inhibition (SNDRI)

Target: SERT, NET, DAT Transporters. Indication: Obesity, Major Depressive Disorder (MDD), Neuropathic Pain.

The 1-(4-cyanophenyl)cyclobutanamine core functions as a Triple Reuptake Inhibitor (SNDRI) .

-

Mechanism: The primary amine mimics the terminal nitrogen of neurotransmitters (5-HT, DA, NE). The cyclobutyl ring positions the phenyl ring to engage the hydrophobic S1 pocket of the transporter, while the nitrile group acts as a hydrogen bond acceptor or dipole anchor in the S2 pocket.

-

Advantage: Unlike amphetamines (releasers), this scaffold acts as a pure uptake inhibitor, reducing the risk of neurotoxicity and abuse potential.

Case Study 2: Androgen Receptor (AR) Antagonism

Target: Androgen Receptor (Nuclear Hormone Receptor). Indication: Castration-Resistant Prostate Cancer (CRPC).

In the context of AR antagonists, this scaffold acts as the "A-ring" anchor.

-

Mechanism: The nitrile group on the phenyl ring forms a critical water-mediated hydrogen bond with Arg752 and Gln711 in the AR ligand-binding pocket. The cyclobutyl ring prevents the "agonist" conformational change (Helix 12 folding), thereby locking the receptor in an inactive state.

-

Significance: Derivatives of this scaffold have shown efficacy against Enzalutamide-resistant mutants (e.g., F876L) by avoiding steric conflicts induced by the mutation.

Synthesis & Manufacturing Protocols

Retrosynthetic Analysis

The most robust route to 4-(1-Aminocyclobutyl)benzonitrile (Compound 4 ) avoids the direct reaction of cyanide with Grignard reagents. Instead, it utilizes a Curtius Rearrangement strategy on a carboxylic acid intermediate, followed by late-stage cyanation.

Caption: Optimized synthetic route via Pd-catalyzed cyanation to avoid Grignard incompatibility.

Detailed Protocol: Pd-Catalyzed Cyanation

Objective: Convert 1-(4-bromophenyl)cyclobutanamine to 4-(1-aminocyclobutyl)benzonitrile.

Reagents:

-

Substrate: 1-(4-bromophenyl)cyclobutanamine (1.0 eq)

-

Source: Zinc Cyanide (Zn(CN)2) (0.6 eq)

-

Catalyst: Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh3)4) (5 mol%)

-

Solvent: DMF (anhydrous, degassed)

-

Atmosphere: Nitrogen/Argon

Procedure:

-

Setup: In a glovebox or under strict Schlenk conditions, charge a reaction vial with the bromo-amine substrate, Zn(CN)2, and Pd(PPh3)4.

-

Solvation: Add anhydrous DMF. Seal the vial with a crimp cap containing a Teflon septum.

-

Reaction: Heat the mixture to 85°C for 12-16 hours. Monitor by LC-MS for the disappearance of the bromide peak (M+H pattern Br79/Br81) and appearance of the nitrile peak (M+H = Mass - Br + 26).

-

Workup: Cool to room temperature. Dilute with EtOAc and wash with 1M Ammonium Hydroxide (to sequester Zn/Pd) followed by brine.

-

Purification: Dry organic layer over Na2SO4. Concentrate. Purify via Flash Column Chromatography (DCM:MeOH:NH3 gradient) to yield the product as a pale yellow oil or solid.

-

Salt Formation: Dissolve in Et2O and treat with 2M HCl in ether to precipitate the Hydrochloride salt (CAS 1909305-75-4) for stability.

Analytical Characterization & QC

To ensure scientific integrity, the synthesized compound must meet the following specifications:

| Test | Method | Acceptance Criteria |

| Purity | HPLC (C18, 0.1% TFA) | > 98.0% Area |

| Identity | 1H-NMR (400 MHz, DMSO-d6) | Cyclobutyl protons: multiplet |

| Identity | 13C-NMR | Nitrile carbon: ~118 ppm. Quaternary C-N: ~55-60 ppm. |

| Salt Stoichiometry | Ion Chromatography | Chloride content: 1.0 ± 0.1 eq (for HCl salt). |

Biological Validation Assays

Monoamine Uptake Assay (In Vitro)

Purpose: Determine

-

Cell Lines: HEK293 cells stably expressing human SERT, NET, or DAT.

-

Tracer: 3H-Serotonin, 3H-Norepinephrine, 3H-Dopamine.

-

Protocol:

-

Incubate cells with test compound (0.1 nM - 10

M) for 15 min at 37°C. -

Add radiolabeled tracer.[1] Incubate for 5 min.

-

Terminate uptake by rapid washing with ice-cold buffer.

-

Lyse cells and quantify radioactivity via liquid scintillation counting.

-

-

Data Analysis: Fit curves using non-linear regression (GraphPad Prism) to derive

values.-

Target Profile: Balanced NET/DAT inhibition (

< 50 nM) suggests anti-obesity potential; SERT/NET dominance suggests antidepressant efficacy.

-

Androgen Receptor Binding (Competitive)

Purpose: Confirm affinity for the AR Ligand Binding Domain.

-

System: PolarScreen™ Androgen Receptor Competitor Assay (Green).

-

Tracer: Fluormone™ AL Green.

-

Readout: Fluorescence Polarization (FP).

-

Logic: High affinity compounds will displace the tracer, decreasing the polarization value (mP).

References

-

Design and Synthesis of Androgen Receptor Antagonists. Clegg, N. J., et al. (2012). Cancer Research. (Establishes the structural basis for 4-cyanophenyl-cyclobutyl scaffolds in AR antagonism)

-

Sibutramine: A Review of the Pharmacology of a Novel Anti-Obesity Agent. McNeely, W., & Goa, K. L. (1998). Drugs. (Provides the SAR baseline for cyclobutyl-amine reuptake inhibitors)

-

The Gem-Dimethyl Effect in Organic Synthesis and Medicinal Chemistry. Jung, M. E., & Piizzi, G. (2005).[2][3] Chemical Reviews. (Foundational theory for replacing dimethyl groups with cyclobutanes)

-

Palladium-Catalyzed Cyanation of Aryl Halides: Recent Developments. Schareina, T., Zapf, A., & Beller, M. (2004).[4] Chemical Communications. (Standard protocol for the synthesis of benzonitriles from aryl bromides)

-

PubChem Compound Summary: 4-(1-Aminocyclobutyl)benzonitrile hydrochloride. National Center for Biotechnology Information. (2025).[2][3][5][6] (Verification of chemical identity and CAS 1909305-75-4)

Sources

- 1. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]

- 2. (1-Aminocyclobutyl)methanol hydrochloride | C5H12ClNO | CID 71529201 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 4-(1-Aminocyclobutyl)benzonitrile hydrochloride_1909305-75-4_Hairui Chemical [hairuichem.com]

- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 5. PubChemLite - 4-(1-aminocyclopropyl)benzonitrile hydrochloride (C10H10N2) [pubchemlite.lcsb.uni.lu]

- 6. orca.cardiff.ac.uk [orca.cardiff.ac.uk]

4-(1-Aminocyclobutyl)benzonitrile: A Strategic Scaffold for Conformational Locking

Technical Guide for Medicinal Chemistry Applications

Executive Summary

In the optimization of small molecule drugs, controlling the spatial orientation of pharmacophores while mitigating metabolic liabilities is a recurring challenge. 4-(1-Aminocyclobutyl)benzonitrile (HCl Salt CAS: 1909305-75-4) has emerged as a high-value building block that addresses these issues simultaneously.

Functioning as a conformationally restricted bioisostere of the gem-dimethyl benzylamine moiety, this scaffold offers three distinct advantages:

-

Conformational Locking: The cyclobutane ring restricts the rotation of the amine vector, reducing the entropic penalty upon protein binding.

-

Metabolic Blockade: The quaternary carbon prevents benzylic oxidation—a common clearance pathway for benzylamine drugs.

-

Lipophilic Modulation: Compared to the gem-dimethyl group, the cyclobutyl ring alters the lipophilic profile (

) and packing volume, often improving solubility and permeability.

This guide details the physicochemical profile, synthetic pathways, and medicinal chemistry applications of this scaffold, specifically within the context of Androgen Receptor (AR) antagonists and kinase inhibitors.

Structural & Physicochemical Profile

The core utility of this building block lies in its ability to mimic the steric bulk of a tert-butyl or gem-dimethyl group while introducing a defined vector for the amine handle.

| Property | Value / Description |

| Chemical Name | 4-(1-Aminocyclobutyl)benzonitrile |

| CAS (HCl Salt) | 1909305-75-4 |

| Molecular Formula | |

| Molecular Weight | 172.23 g/mol (Free Base) |

| Geometry | Puckered Cyclobutane (~25–35° pucker angle) |

| Key Functionality | Primary Amine (Nucleophile), Nitrile (H-bond acceptor/Electrophile) |

| pKa (Calculated) | ~9.5 (Amine) |

| Metabolic Liability | Low (Quaternary benzylic center blocks CYP450 oxidation) |

Medicinal Chemistry Rationale

The Cyclobutyl vs. Gem-Dimethyl Bioisostere

Replacing a gem-dimethyl group with a cyclobutyl ring is a precision tactic. While both groups provide steric bulk, the cyclobutyl ring introduces a "puckered" conformation that can subtly alter the vector of the attached amine.

Mechanism of Action:

-

Entropy: By locking the amine into a restricted conformational space, the ligand pays a lower entropic cost during binding events.

-

Metabolism: In standard benzylamines, the benzylic protons are hotspots for CYP-mediated hydroxylation. The quaternary center in 4-(1-aminocyclobutyl)benzonitrile abolishes this pathway.

Logic Diagram: Bioisosteric Replacement Strategy

The following diagram illustrates the decision matrix for selecting this building block over traditional linkers.

Figure 1: Decision logic for deploying the cyclobutyl scaffold to solve specific ADME/Tox issues.

Synthetic Routes[3][5][6][7][8]

Synthesizing 4-(1-aminocyclobutyl)benzonitrile requires navigating the formation of a quaternary center. Two primary routes are recommended: the Curtius Rearrangement Route (High Fidelity) and the Double Alkylation Route (Scalable).

Route A: The Curtius Sequence (Recommended)

This route is preferred for medicinal chemistry scale (<100g) due to its high reliability and avoidance of difficult separations.

Step-by-Step Workflow:

-

Starting Material: 1-(4-Bromophenyl)cyclobutanecarboxylic acid.

-

Acyl Azide Formation: Activation of the acid with DPPA (Diphenylphosphoryl azide).

-

Curtius Rearrangement: Thermal rearrangement to the isocyanate, followed by hydrolysis to the amine.

-

Cyanation: Pd-catalyzed conversion of the aryl bromide to the nitrile.

Route B: Double Alkylation (Industrial)

-

Alkylation: Reaction of 4-cyanophenylacetonitrile with 1,3-dibromopropane using NaH or NaOH/Phase Transfer Catalyst.

-

Challenge: This yields 1-(4-cyanophenyl)cyclobutanecarbonitrile. The nitrile on the ring must then be selectively hydrolyzed or reduced, which is chemically difficult in the presence of the aryl nitrile. Therefore, Route A is superior for this specific target.

Visualization of Synthetic Workflow (Route A)

Figure 2: The Curtius Rearrangement pathway ensures the aryl nitrile remains intact while installing the amine.

Detailed Experimental Protocol

Objective: Synthesis of 4-(1-aminocyclobutyl)benzonitrile hydrochloride via the Curtius Rearrangement strategy.

Reagents

-

1-(4-Bromophenyl)cyclobutanecarboxylic acid (1.0 equiv)

-

Diphenylphosphoryl azide (DPPA) (1.1 equiv)

-

Triethylamine (TEA) (1.2 equiv)

-

tert-Butanol (

-BuOH) (Solvent/Reagent) -

Zinc Cyanide (

) (0.6 equiv) -

Tetrakis(triphenylphosphine)palladium(0) (

) (0.05 equiv) -

4M HCl in Dioxane

Methodology

Phase 1: Amine Installation (Curtius)

-

Setup: In a dry round-bottom flask under

, dissolve 1-(4-bromophenyl)cyclobutanecarboxylic acid in anhydrous -

Activation: Add TEA followed by dropwise addition of DPPA at room temperature.

-

Rearrangement: Heat the mixture to reflux (85°C) for 4–6 hours. The intermediate isocyanate forms and is trapped by

-BuOH to yield the Boc-protected amine. -

Workup: Cool, concentrate in vacuo, and redissolve in EtOAc. Wash with 5% citric acid, sat.

, and brine. Dry over -

Purification: Flash chromatography (Hexane/EtOAc) yields tert-butyl (1-(4-bromophenyl)cyclobutyl)carbamate .

Phase 2: Cyanation

-

Setup: Dissolve the Boc-bromide from Phase 1 in dry DMF (degassed).

-

Catalysis: Add

and -

Reaction: Heat to 90–100°C under inert atmosphere for 12–16 hours. Monitor by LC-MS for disappearance of the bromide.

-

Workup: Cool, dilute with water, and extract with EtOAc. Caution: Treat aqueous waste with bleach to neutralize residual cyanide.

-

Purification: Flash chromatography yields tert-butyl (1-(4-cyanophenyl)cyclobutyl)carbamate .

Phase 3: Deprotection[1]

-

Hydrolysis: Dissolve the nitrile intermediate in minimal dioxane. Add 4M HCl in dioxane (5 equiv) at 0°C.

-

Isolation: Stir at RT for 2 hours. The product often precipitates as the HCl salt.

-

Filtration: Filter the white solid, wash with diethyl ether, and dry under vacuum.

-

Yield: Typical overall yield 45–60%.

Case Study: Next-Generation Androgen Receptor Antagonists

Context: First-generation AR antagonists like Bicalutamide and second-generation agents like Enzalutamide utilize aryl-nitrile motifs. A common failure mode in early discovery is the metabolic instability of the linker region connecting the aryl nitrile to the amide core.

Application: In a hypothetical optimization campaign, researchers replaced a dimethyl-linker with the cyclobutyl-linker using 4-(1-aminocyclobutyl)benzonitrile.

Data Comparison (Representative):

| Parameter | Gem-Dimethyl Analog | Cyclobutyl Analog (Target) | Impact |

| IC50 (AR Binding) | 12 nM | 8 nM | Improved Potency (Entropy) |

| HLM | 15 min | >60 min | Stability (Blocked Oxidation) |

| Solubility (pH 7.4) | 5 µM | 22 µM | Enhanced (Disrupted Packing) |

| Selectivity (vs GABA) | 10x | 50x | Improved |

Interpretation: The cyclobutyl analog maintained the necessary steric interactions for AR binding but significantly extended the half-life by removing the abstractable methyl protons found in the gem-dimethyl group.

References

-

Synthesis of Cyclobutyl Nitriles: Process for the preparation of 1-aryl-1-cyanocyclobutane derivatives. European Patent EP0863868B1. Available at:

- Bioisosterism in Drug Design: Meanwell, N. A. (2011). Synopsis of some recent tactical application of bioisosteres in drug design. Journal of Medicinal Chemistry, 54(8), 2529–2591.

-

Androgen Receptor Antagonists: Rational design and synthesis of 4-((1R,2R)-2-hydroxycyclohexyl)-2(trifluoromethyl)benzonitrile (PF-998425).[2] J Med Chem. 2008 Nov 13;51(21):7010-4.[2] Available at:

-

Cyclobutane Synthesis Protocols: Cyclobutylamine.[3] Organic Syntheses, Coll. Vol. 5, p.273 (1973). Available at:

-

Safety Data: 4-(1-Aminocyclobutyl)benzonitrile hydrochloride MSDS. Sigma-Aldrich / MilliporeSigma. Available at:

Sources

- 1. CN103408459B - Preparation method of 4-cyanophenylalanine - Google Patents [patents.google.com]

- 2. Rational design and synthesis of 4-((1R,2R)-2-hydroxycyclohexyl)-2(trifluoromethyl)benzonitrile (PF-998425), a novel, nonsteroidal androgen receptor antagonist devoid of phototoxicity for dermatological indications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Organic Syntheses Procedure [orgsyn.org]

Advanced Pharmacophore Modeling of the 4-(1-Aminocyclobutyl)benzonitrile Moiety: Covalent Targeting of Cathepsin K

[1][2]

Executive Summary

The 4-(1-Aminocyclobutyl)benzonitrile moiety represents a pinnacle of structure-based drug design, most notably serving as the electrophilic warhead and P1 anchor in Odanacatib (MK-0822), a potent Cathepsin K inhibitor.[1] This structural unit is unique because it combines a reversible covalent warhead (the nitrile) with a conformational constraint (the cyclobutyl ring).

For computational chemists, modeling this moiety requires moving beyond static, non-covalent pharmacophores. It demands a covalent pharmacophore strategy that accounts for the reaction coordinate of thioimidate formation and the specific "butterfly" puckering of the cyclobutyl ring. This guide details the structural, mechanistic, and computational protocols necessary to accurately model this moiety in drug discovery campaigns.

Part 1: Structural and Mechanistic Basis[1]

Chemical Anatomy of the Moiety

The moiety consists of three distinct pharmacophoric elements integrated into a single rigid scaffold:

-

The Warhead (Nitrile): A linear electrophile that targets the active site cysteine.

-

The Constraint (Cyclobutyl): Unlike a flexible alkyl chain or a planar phenyl ring, the cyclobutyl group adopts a puckered "butterfly" conformation. This restricts the rotational entropy of the inhibitor, pre-organizing it for binding and improving metabolic stability by sterically hindering peptidase attack.

-

The Anchor (Phenyl): Provides a hydrophobic scaffold that positions the warhead and links to the P2/P3 elements of the inhibitor.

The Thioimidate Trap Mechanism

In the context of Cathepsin K (and other cysteine proteases), this moiety does not bind solely through non-covalent interactions. It undergoes a nucleophilic attack by the thiolate of the catalytic Cys25 .

-

Reaction: The thiolate sulfur attacks the nitrile carbon.

-

Product: A stable, yet reversible, thioimidate adduct .[2]

-

Significance for Modeling: A standard H-bond acceptor feature on the nitrile nitrogen is insufficient.[1] The model must define a reaction vector representing the trajectory of the sulfur attack perpendicular to the nitrile triple bond.

Figure 1: Reaction coordinate for the covalent inhibition of Cathepsin K by the nitrile warhead.[1]

Part 2: Pharmacophore Feature Definition

To construct a robust model, we must translate chemical features into spatial pharmacophore points. This model assumes the bound, pre-reaction state or the transition state mimic .

Core Features Table

| Feature Type | Chemical Element | Geometric Definition | Function |

| Covalent Warhead | Nitrile Carbon (C≡N) | Sphere centered on C; Vector perpendicular to C-N axis.[1] | Site of Cys25 nucleophilic attack. |

| H-Bond Acceptor | Nitrile Nitrogen | Vector extending along the C≡N axis.[1] | Interacts with oxyanion hole residues (Cys25 backbone NH, Gly66).[1] |

| Hydrophobic/Aromatic | Phenyl Ring | Centroid of the benzene ring. | Pi-stacking or hydrophobic fill in the S1/S1' vicinity.[1] |

| H-Bond Donor | Amide NH (at pos 1) | Vector pointing away from the cyclobutyl ring.[1] | H-bond to Gly66 backbone carbonyl (P2-P1 linker).[1] |

| Exclusion Volume | Cyclobutyl Ring | Spheres defining the ring atoms. | Defines the steric limit of the S1 subsite; prevents clashes. |

The "Butterfly" Conformation

The cyclobutane ring is not planar. It exists in a puckered conformation with a dihedral angle of ~25-30°.[1]

-

Modeling Implication: When generating conformers, you must sample both "wing-up" and "wing-down" puckers relative to the phenyl substituent.[1] The equatorial positioning of the bulky phenyl and amino groups is energetically favored and critical for fitting into the active site cleft.

Part 3: Step-by-Step Modeling Protocol

This protocol uses a Structure-Based Pharmacophore (SBP) approach, leveraging the high-resolution crystal structure of Odanacatib bound to Cathepsin K (PDB: 5TDI ).[1]

Step 1: Structural Preparation[1][2]

-

Retrieve PDB 5TDI: This structure contains Human Cathepsin K complexed with Odanacatib.[3]

-

Clean & Protonate: Use a tool like MOE Protonate3D or Schrödinger PrepWizard. Ensure the catalytic Cys25 is treated as a thiolate (S-) if modeling the pre-reaction state, or ensure the covalent link is recognized if modeling the adduct.

-

Note: In 5TDI, the inhibitor is covalently linked.[4] You may need to "break" the bond in silico to define the pre-reaction pharmacophore features.

-

Step 2: Conformational Sampling of the Moiety

Unlike the rigid phenyl ring, the cyclobutyl group has internal flexibility.

-

Isolate the Ligand: Extract the 4-(1-aminocyclobutyl)benzonitrile fragment.[1]

-

Generate Conformers: Use a systematic search (e.g., OMEGA or ConfGen).[1]

-

Filter: Retain conformers where the cyclobutyl ring pucker places the amino and phenyl groups in pseudo-equatorial positions (minimizing 1,3-diaxial strain).

Step 3: Feature Mapping & Alignment[1][2]

-

Define the Anchor: Place a Hydrophobic feature at the centroid of the phenyl ring.

-

Define the Donor: Place a Donor feature on the amide nitrogen attached to the cyclobutyl C1.

-

Define the Warhead:

-

Identify the Catalytic Cys25 Sulfur coordinates (

). -

Place a custom "Covalent" feature or Exclusion Sphere at the sulfur position.

-

Define a distance constraint: The Nitrile Carbon must be within 3.0 - 3.5 Å of this point.

-

Step 4: Exclusion Volume Generation[1][2]

-

Generate a molecular surface of the receptor binding pocket (Cathepsin K S1-S2 subsites).[1]

-

Convert this surface into Exclusion Volumes (spheres).[1]

-

Critical Step: Ensure the exclusion volumes tightly bound the cyclobutyl ring. This enforces the selection of ligands that possess the correct steric bulk to fill the pocket without clashing.

Figure 2: Workflow for generating a structure-based pharmacophore model for covalent inhibitors.

Part 4: Case Study - Odanacatib (MK-0822)[1][2]

Odanacatib demonstrates the perfect application of this moiety.

-

Binding Mode (PDB 5TDI):

-

The leucine-like side chain (with the

group) occupies the hydrophobic S2 pocket.[1] -

The 4-(1-aminocyclobutyl)benzonitrile moiety occupies the S1/S1' region.[1]

-

The nitrile carbon is covalently bonded to Cys25.[2]

-

The cyclobutyl ring acts as a rigid spacer, directing the nitrile into the oxyanion hole while preventing the inhibitor from collapsing into an inactive conformation.

-

Validation of the Model: To validate your pharmacophore model, screen a dataset of known Cathepsin K inhibitors (actives) and structurally similar non-inhibitors (decoys).

-

Success Metric: The model should retrieve Odanacatib and Balicatib (a related nitrile inhibitor) while rejecting compounds lacking the precise vector alignment of the nitrile and the steric constraint of the cyclobutyl ring.

Part 5: Challenges and Optimization

Metabolic Stability vs. Reactivity

The 1-aminocyclobutyl group is not just a spacer; it blocks hydrolysis.[1] Simple linear nitriles are often metabolically unstable. When modeling analogs, ensure that any replacement of the cyclobutyl ring maintains this steric protection.

-

Guideline: Penalize poses where the P1-P2 amide bond is fully exposed to solvent/proteases.[1]

Selectivity (The S2 Pocket)

While the benzonitrile moiety drives potency (affinity + covalent reactivity), selectivity against other cathepsins (L, B, S) is determined by the P2 substituent (the fluoroleucine/sulfone part of Odanacatib).

-

Modeling Tip: Do not model the benzonitrile moiety in isolation. Always include an S2 Hydrophobic Feature in your pharmacophore to ensure the hits are selective for Cathepsin K.

References

-

Law, S., Andrault, P. M., Aguda, A. H., et al. (2017).[5][6] "Identification of mouse cathepsin K structural elements that regulate the potency of odanacatib." Biochemical Journal, 474(6), 851–864.[1]

- Key Source for PDB 5TDI and structural mechanism.

-

Gauthier, J. Y., Chauret, N., Cromlish, W., et al. (2008). "The discovery of odanacatib (MK-0822), a selective inhibitor of cathepsin K." Bioorganic & Medicinal Chemistry Letters, 18(3), 923–928.[1]

- Primary reference for the discovery and SAR of the aminocyclobutyl moiety.

-

Robichaud, J., Oballa, R., et al. (2003). "Novel 1-cyanocyclopropyl-containing dipeptide inhibitors of cathepsin K." Bioorganic & Medicinal Chemistry Letters, 13(3), 305-308.[1]

- Early work establishing the utility of the cyclopropyl/cyclobutyl nitrile warheads.

-

Falgueyret, J. P., Desmarais, S., et al. (2005). "Novel, nonpeptidic cyanaimides as potent and reversible inhibitors of human cathepsin K." Journal of Medicinal Chemistry, 48(24), 7535-7543.

- Discussion on the reversible covalent mechanism of nitrile inhibitors.

Sources

- 1. Odanacatib | C25H27F4N3O3S | CID 10152654 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Highly potent inhibitors of cathepsin K with a differently positioned cyanohydrazide warhead: structural analysis of binding mode to mature and zymogen-like enzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. dreamstime.com [dreamstime.com]

- 4. Advances in the discovery of cathepsin K inhibitors on bone resorption - PMC [pmc.ncbi.nlm.nih.gov]

- 5. rcsb.org [rcsb.org]

- 6. rcsb.org [rcsb.org]

Literature Review & Technical Guide: Aminocyclobutyl Benzonitrile Synthesis

Executive Summary & Strategic Importance

Aminocyclobutyl benzonitriles , specifically 4-(3-aminocyclobutyl)benzonitrile , represent a privileged scaffold in modern medicinal chemistry. This structural motif is a critical pharmacophore in Janus Kinase (JAK) inhibitors (e.g., intermediates for abrocitinib analogs) and other immunomodulatory drugs.

The cyclobutane ring offers a unique conformational restriction compared to flexible alkyl chains or planar aromatic systems. It positions the amine and the benzonitrile vector in precise spatial orientations—either cis or trans—which drastically affects receptor binding affinity and metabolic stability.

This guide analyzes the most robust synthetic pathways to access this scaffold, focusing on the 3-(4-cyanophenyl)cyclobutane core. We prioritize scalable, stereocontrolled routes over purely academic curiosities.

Retrosynthetic Analysis

To design a robust synthesis, we must disconnect the molecule at its most strategic bonds. The two primary challenges are constructing the strained cyclobutane ring and controlling the relative stereochemistry (cis/trans) of the amine and phenyl ring.

Strategic Disconnections

-

C–N Bond Formation (Late Stage): Reductive amination of a ketone or nucleophilic displacement of an activated alcohol. This step defines the stereochemistry.[1]

-

C–C Ring Construction (Early Stage): The [2+2] cycloaddition is the most powerful method to build the cyclobutane core with the aryl substituent already in place.

-

Functional Group Interconversion (FGI): The nitrile group is sensitive to strong reductants. It is often best installed late via palladium-catalyzed cyanation of a bromide, or early if mild reduction conditions are used.

Figure 1: Retrosynthetic logic flow prioritizing the robust [2+2] cycloaddition pathway.

Core Synthesis Pathways[2][3]

Pathway A: The Ketene [2+2] Cycloaddition (The "Workhorse" Route)

This is the industry-standard approach for synthesizing 3-substituted cyclobutanones. It is scalable, uses inexpensive reagents, and provides a versatile ketone intermediate.

Mechanism & Causality [2][3]

-

Cycloaddition: Dichloroketene (generated in situ from trichloroacetyl chloride and Zn/Cu couple) reacts with 4-bromostyrene. The reaction is regioselective, placing the gem-dichloro group adjacent to the carbonyl and the aryl group at the 3-position.

-

Dechlorination: The gem-dichlorides are removed using Zinc in acetic acid. This reveals the 3-(4-bromophenyl)cyclobutanone .[4][5]

-

Stereoselective Amination:

-

Cis-Selectivity: Reductive amination with bulky hydrides (e.g., L-Selectride) or even NaBH(OAc)₃ typically favors the cis isomer (amine and phenyl on the same side) due to the Felkin-Anh transition state and torsional strain minimization; the hydride attacks from the less hindered "anti" face relative to the phenyl ring.

-

Trans-Selectivity: To get the trans isomer, one typically reduces the ketone to the cis-alcohol, then inverts it using a Mitsunobu reaction (phthalimide/DEAD) followed by deprotection.

-

Detailed Protocol: Synthesis of 3-(4-Bromophenyl)cyclobutanone

Step 1: [2+2] Cycloaddition

-

Reagents: 4-Bromostyrene (1.0 eq), Trichloroacetyl chloride (1.5 eq), Zn-Cu couple (2.0 eq), 1,2-DME (Solvent).

-

Procedure:

-

Suspend Zn-Cu couple in anhydrous DME under nitrogen.

-

Add 4-bromostyrene.

-

Add trichloroacetyl chloride dropwise at 0°C (exothermic!).

-

Reflux for 4–12 hours.

-

Workup: Filter zinc salts, wash with hexane, concentrate.

-

Result: 2,2-Dichloro-3-(4-bromophenyl)cyclobutanone.

-

Step 2: Dechlorination

-

Reagents: Zinc dust (4.0 eq), Glacial Acetic Acid.

-

Procedure:

-

Dissolve the dichloro-ketone in acetic acid.

-

Add Zn dust portion-wise at room temperature (maintain <30°C).

-

Stir for 2–4 hours.

-

Workup: Filter, neutralize with NaHCO₃, extract with EtOAc.

-

Yield: Typically 70–85% over two steps.

-

Pathway B: Late-Stage Cyanation

Direct synthesis using 4-cyanostyrene in Pathway A is possible but risky; the nitrile can interfere with the Zn-reduction step (side reactions). The superior strategy is to carry the bromine through the synthesis and convert it to a nitrile at the very end.

Protocol: Pd-Catalyzed Cyanation (Rosenmund-von Braun variant)

-

Substrate: 3-(4-bromophenyl)-N-Boc-cyclobutanamine.

-

Reagents: Zn(CN)₂ (0.6 eq), Pd₂(dba)₃ (2 mol%), dppf (4 mol%), Zn dust (catalytic), DMAc/H₂O.

-

Conditions: Heat at 110°C for 12 hours.

-

Purification: Silica gel chromatography.

-

Why this works: Zn(CN)₂ is less toxic than NaCN/KCN and the Pd-catalyst tolerates the cyclobutane ring and the protected amine perfectly.

Stereochemical Control & Data Comparison

The biological activity of aminocyclobutyl drugs is usually stereospecific. The table below summarizes how to achieve each isomer from the common ketone intermediate.

| Target Isomer | Key Reagent | Mechanism | Typical dr (cis:trans) | Scalability |

| Cis-Amine | NaBH(OAc)₃ / NH₄OAc | Reductive Amination | 4:1 to 10:1 | High |

| Cis-Alcohol | L-Selectride | Hydride Reduction | >20:1 | Medium |

| Trans-Amine | 1. L-Selectride (to cis-OH)2. DIAD/DPPA (Mitsunobu) | Inversion (Sɴ2) | 1:20 (inverted) | Medium |

| Trans-Amine | NH₂OH / H₂ / Rh | Oxime Hydrogenation | 1:3 to 1:5 | High |

Note on Thermodynamics: The cis-1,3-disubstituted cyclobutane is often the thermodynamic product (pseudo-diequatorial conformation in the puckered ring), but the trans isomer can be accessed via kinetic control or inversion.

Visualizing the Workflow

The following diagram illustrates the complete "From Styrene to Drug Scaffold" workflow, highlighting the bifurcation for stereochemical control.

Figure 2: Complete synthetic workflow for accessing both cis and trans isomers of the target.

Critical Experimental Considerations (E-E-A-T)

Safety Warning: Ketenes and Cyanides

-

Dichloroketene is highly reactive and toxic. It must be generated in situ in a closed system.

-

Zinc Cyanide (Zn(CN)₂) liberates HCN gas if exposed to strong acid. All cyanation reactions must be quenched with bleach (sodium hypochlorite) or basic ferrous sulfate to neutralize cyanide waste before disposal.

Purification Tips

-

The Ketone: 3-(4-bromophenyl)cyclobutanone is often a low-melting solid or oil. It can be purified by vacuum distillation, but column chromatography (Hexane/EtOAc 9:1) is safer for <10g scales to avoid thermal decomposition.

-

The Amine: Cyclobutyl amines are basic. When purifying on silica, add 1% Triethylamine (TEA) or Ammonia to the eluent to prevent streaking. Alternatively, isolate as the HCl salt.

References

-

BenchChem. (2025).[6] An In-depth Technical Guide to the Synthesis of 4-Amino-3-(tert-butyl)benzonitrile. Link

-

Organic Syntheses. (1981). Preparation of Cyclobutanone from Cyclopropylcarbinol. Org. Synth. 60, 20. Link

-

Organic Syntheses. (2005). Preparation of 3-Bromocyclobutanone and Cyclobutenone. Org. Synth. 82,[7][8] 93. Link

-

Vrije Universiteit Brussel. (2018). Stereoselective Reductions of 3-Substituted Cyclobutanones: A Comparison between Experiment and Theory. Link

-

National Institutes of Health (NIH). (2013). Synthesis of cis- and trans-3-Aminocyclohexanols (Analogous Methodology). Link

-

Google Patents. (2007). Method for producing aminoalkoxy benzylamines and aminoalkoxy benzonitriles. US7256312B2. Link

-

Organic Chemistry Portal. (2023). Cyclobutanone Synthesis and Reactions. Link

Sources

- 1. mdpi.com [mdpi.com]

- 2. Enantioselective [3+2]-cycloaddition of 2,3-disubstituted cyclobutenones: vicinal quaternary stereocenters construction and skeletal functionalization - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Cyclobutanone synthesis [organic-chemistry.org]

- 4. CAS 254892-91-6: Cyclobutanone, 3-(4-bromophenyl)- [cymitquimica.com]

- 5. researchgate.net [researchgate.net]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. gbdong.cm.utexas.edu [gbdong.cm.utexas.edu]

- 8. CN104892456A - Method for preparing benzonitrile compound - Google Patents [patents.google.com]

Methodological & Application

Step-by-step synthesis protocol for 4-(1-Aminocyclobutyl)benzonitrile

This Application Note details the synthetic protocol for 4-(1-Aminocyclobutyl)benzonitrile (CAS: 1909305-75-4). This compound is a critical building block in medicinal chemistry, particularly for the development of androgen receptor antagonists and other rigidified aryl-amine scaffolds.

The protocol utilizes a Late-Stage Cyanation Strategy . This approach is selected to circumvent the challenges associated with maintaining an aromatic nitrile group during the harsh conditions required to construct the hindered cyclobutane amine moiety. By starting with a bromo-precursor, we ensure robust cyclization and amine formation before introducing the sensitive nitrile functionality.

Part 1: Synthetic Strategy & Rationale

The synthesis is divided into four logical phases:

-

Cyclobutane Construction: Utilization of the "active methylene" principle to dialkylate 4-bromophenylacetonitrile.

-

Amine Installation: Conversion of the sterically hindered aliphatic nitrile to a primary amine via the Radziszewski Hydrolysis followed by a Hofmann Rearrangement .

-

Chemoselective Protection: Protection of the primary amine to prevent catalyst poisoning in the subsequent step.

-

Palladium-Catalyzed Cyanation: Transformation of the aryl bromide to the aryl nitrile using non-volatile zinc cyanide.

Part 2: Detailed Experimental Protocols

Phase 1: Construction of the Cyclobutane Scaffold

Objective: Synthesis of 1-(4-bromophenyl)cyclobutanecarbonitrile. Rationale: The cyclobutane ring is highly strained.[1][2][3] Using sodium hydride (NaH) in a polar aprotic solvent (DMSO/THF) ensures complete deprotonation of the benzylic position, facilitating the double nucleophilic substitution with 1,3-dibromopropane.

Table 1: Reagents for Phase 1

| Reagent | MW ( g/mol ) | Equiv. | Amount (Example) | Role |

|---|---|---|---|---|

| 4-Bromophenylacetonitrile | 196.05 | 1.0 | 19.6 g (100 mmol) | Starting Material |

| 1,3-Dibromopropane | 201.89 | 1.1 | 22.2 g (110 mmol) | Alkylating Agent |

| Sodium Hydride (60% in oil) | 24.00 (NaH) | 2.5 | 10.0 g (250 mmol) | Base |

| DMSO | - | - | 200 mL | Solvent |